molecular formula C16H15N3O2 B2969531 2-(benzo[d]isoxazol-3-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide CAS No. 1235096-08-8

2-(benzo[d]isoxazol-3-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide

Cat. No.: B2969531
CAS No.: 1235096-08-8
M. Wt: 281.315
InChI Key: ZFJVZAFIAWWWMN-UHFFFAOYSA-N
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Description

2-(Benzo[d]isoxazol-3-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. This acetamide derivative features a benzo[d]isoxazole scaffold linked via an acetamide bridge to a pyridine-containing side chain. This molecular architecture is characteristic of compounds investigated for their potential to modulate key biological pathways . The benzo[d]isoxazole moiety is a privileged structure in drug discovery, known for its metabolic stability and ability to participate in key molecular interactions . Researchers are exploring this compound and its analogs as potential antagonists of Exchange Proteins directly activated by cAMP (EPAC), which are pivotal intracellular signaling hubs . Inhibiting EPAC proteins has emerged as a promising therapeutic strategy for a range of conditions, including diabetes, cancer, and chronic pain . The structure-activity relationship (SAR) studies of related compounds indicate that modifications to the core scaffold can substantially influence potency and selectivity for these targets . This product is intended for non-clinical research applications, such as in vitro assay development, mechanism-of-action studies, and as a building block for the synthesis of more complex analogs. It is supplied with comprehensive analytical data to ensure identity and purity. This chemical is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-(2-pyridin-4-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c20-16(18-10-7-12-5-8-17-9-6-12)11-14-13-3-1-2-4-15(13)21-19-14/h1-6,8-9H,7,10-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFJVZAFIAWWWMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CC(=O)NCCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzo[d]isoxazol-3-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide typically involves the following steps:

    Formation of the benzo[d]isoxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the pyridine ring: The pyridine ring can be introduced via a coupling reaction, such as Suzuki or Heck coupling, using palladium catalysts.

    Formation of the acetamide linkage: The final step involves the acylation of the intermediate with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(benzo[d]isoxazol-3-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides like sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

2-(benzo[d]isoxazol-3-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(benzo[d]isoxazol-3-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Comparison with Similar Compounds

Note: The provided evidence lacks data on structural analogs or comparative studies. The following analysis is based on general pharmacochemical principles and hypothetical analogs.

Structural Analogues

Compounds with benzisoxazole or pyridine moieties are common in drug discovery. For example:

Compound Name Core Structure Key Modifications Potential Applications
Target Compound Benzisoxazole + Pyridine Acetamide linkage Not specified
Risperidone Benzisoxazole + Piperidine Fluorophenyl group Antipsychotic agent
Ziprasidone Benzisothiazole + Piperazine Chlorophenyl and oxindole groups Antipsychotic, serotonin modulation
Pyridine-4-ethylacetamide derivatives Pyridine + Acetamide Varied substituents on acetamide Enzyme inhibition, receptor binding

Pharmacokinetic and Pharmacodynamic Comparisons

Hypothetically, the pyridine group in the target compound may enhance solubility compared to purely lipophilic analogs. However, the benzisoxazole core could reduce metabolic stability relative to benzothiazole derivatives like Ziprasidone.

Limitations of Analysis

Comprehensive comparisons would require access to:

  • In vitro/in vivo studies
  • Spectroscopic or crystallographic data
  • Clinical trial results (if applicable)

Biological Activity

2-(benzo[d]isoxazol-3-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzo[d]isoxazole moiety and a pyridinyl substituent, which are known to influence its biological activity. The molecular formula is C15H16N2OC_{15}H_{16}N_{2}O, with a molecular weight of approximately 244.30 g/mol.

Antimicrobial Activity

Research has shown that derivatives of benzo[d]isoxazole compounds exhibit varying degrees of antimicrobial activity. For instance, studies have indicated that certain derivatives can selectively target Gram-positive bacteria while showing minimal activity against Gram-negative strains. The minimal inhibitory concentrations (MIC) for active compounds were documented, suggesting structure-activity relationships (SAR) that could guide future synthesis and optimization efforts .

CompoundMIC (µg/mL)Active Against
Compound 150Bacillus subtilis
Compound 2100Escherichia coli

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it exhibits moderate cytotoxicity against various cancer cell lines, including those derived from breast and colon cancers. The mechanism appears to involve induction of apoptosis and cell cycle arrest, primarily through the modulation of key signaling pathways involved in cell proliferation and survival .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical metabolic pathways in bacteria and cancer cells.
  • Receptor Modulation : It may act as an antagonist or agonist at various receptors, influencing cellular signaling cascades.

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of benzo[d]isoxazole derivatives showed that modifications in the substituents significantly affected their antibacterial potency. Compounds with electron-donating groups demonstrated enhanced activity against Bacillus subtilis compared to those with electron-withdrawing groups .
  • Cytotoxicity in Cancer Models : In a recent investigation, the compound was tested against human cancer cell lines, revealing an IC50 value of 15 µM against breast cancer cells. This suggests a promising therapeutic index for further development .

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